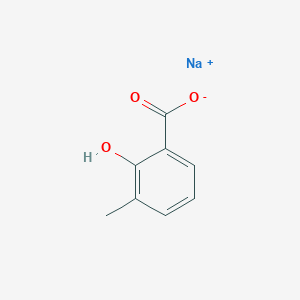

sodium;4-ethoxycarbonylphenolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

sodium;4-ethoxycarbonylphenolate, also known as CID-103, is a fully human immunoglobulin G1 anti-CD38 monoclonal antibody. It is designed to recognize a unique epitope on the CD38 molecule, which is expressed on the surface of various malignant cells. This compound has shown promising preclinical activity against a broad array of malignancies that express CD38, making it a potential candidate for accelerated development and regulatory review .

Preparation Methods

The preparation of sodium;4-ethoxycarbonylphenolate involves recombinant DNA technology to produce the monoclonal antibody. The process typically includes the following steps:

Gene Cloning: The gene encoding the desired antibody is cloned into an expression vector.

Transfection: The expression vector is introduced into a suitable host cell line, such as Chinese Hamster Ovary (CHO) cells.

Cell Culture: The transfected cells are cultured in bioreactors under controlled conditions to produce the antibody.

Purification: The antibody is purified from the culture medium using techniques such as protein A affinity chromatography.

Characterization: The purified antibody is characterized to ensure its purity, potency, and stability.

Chemical Reactions Analysis

sodium;4-ethoxycarbonylphenolate, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its interactions are primarily biological, involving binding to the CD38 antigen on the surface of target cells. This binding can trigger various immune responses, including antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of the target cells .

Scientific Research Applications

sodium;4-ethoxycarbonylphenolate has several scientific research applications, particularly in the fields of oncology and immunology:

Oncology: this compound is being investigated for its potential to treat multiple myeloma and other CD38-expressing malignancies.

Immunology: The compound is also being explored for its potential use in treating autoimmune diseases.

Clinical Research: This compound is currently in clinical trials to evaluate its safety, tolerability, pharmacokinetics, and clinical activity in patients with relapsed or refractory multiple myeloma.

Mechanism of Action

sodium;4-ethoxycarbonylphenolate exerts its effects by binding to the CD38 antigen on the surface of target cells. CD38 is a transmembrane glycoprotein involved in cell adhesion, signal transduction, and calcium signaling. By binding to CD38, this compound can:

Induce ADCC: The antibody recruits natural killer cells to the target cell, leading to its destruction.

Trigger CDC: The antibody activates the complement system, resulting in the formation of membrane attack complexes that lyse the target cell.

Inhibit CD38 Enzymatic Activity: By binding to CD38, this compound can inhibit its enzymatic activity, which is involved in the metabolism of cyclic adenosine diphosphate ribose, a molecule important for calcium signaling.

Comparison with Similar Compounds

sodium;4-ethoxycarbonylphenolate can be compared with other anti-CD38 monoclonal antibodies, such as daratumumab and isatuximab. While all these antibodies target CD38, this compound has shown enhanced preclinical activity and a better safety profile compared to its counterparts . This makes it a unique and promising candidate for further development.

Similar Compounds

Daratumumab: Another anti-CD38 monoclonal antibody used in the treatment of multiple myeloma.

Isatuximab: An anti-CD38 monoclonal antibody with similar applications in oncology.

This compound’s unique epitope recognition and improved safety profile distinguish it from these similar compounds, offering potential advantages in clinical applications .

Properties

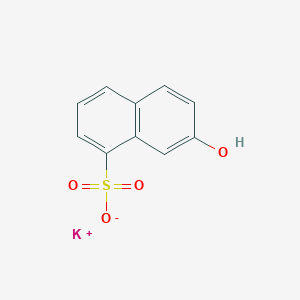

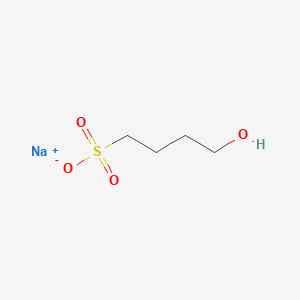

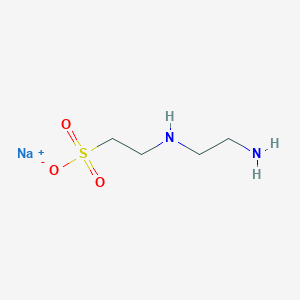

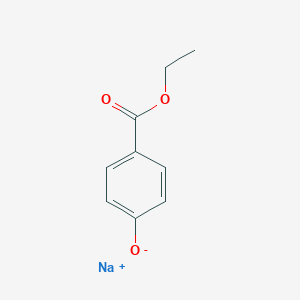

IUPAC Name |

sodium;4-ethoxycarbonylphenolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3.Na/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNMSPKSYXPZHG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.